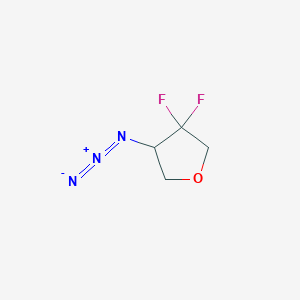

4-Azido-3,3-difluorooxolane

Beschreibung

4-Azido-3,3-difluorooxolane is a five-membered oxolane (tetrahydrofuran) derivative featuring an azide (-N₃) group at the 4-position and two fluorine atoms at the 3-position. The compound’s strained ring system and electron-withdrawing fluorine substituents likely influence its reactivity, particularly in thermal or photochemical transformations. These analogs are known for applications in materials science, surface functionalization, and as precursors to reactive intermediates like nitrenes .

Eigenschaften

IUPAC Name |

4-azido-3,3-difluorooxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3O/c5-4(6)2-10-1-3(4)8-9-7/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMNZKWBRWDYOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)(F)F)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-3,3-difluorooxolane typically involves nucleophilic substitution reactions. One common method is the reaction of 3,3-difluorooxolane with sodium azide (NaN3) in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under mild heating conditions to facilitate the substitution of a leaving group (e.g., a halide) with the azide group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the potentially explosive nature of azides .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Azido-3,3-difluorooxolane can undergo various chemical reactions, including:

Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups.

Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition: The azide group can react with alkynes in a 1,3-dipolar cycloaddition (Huisgen cycloaddition) to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (e.g., CH3CN, DMSO).

Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas (H2).

Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.

Major Products:

Reduction: Formation of primary amines.

Cycloaddition: Formation of 1,2,3-triazoles.

Wissenschaftliche Forschungsanwendungen

4-Azido-3,3-difluorooxolane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.

Medicine: Investigated for its potential use in drug discovery and development, especially in the synthesis of bioactive compounds.

Wirkmechanismus

The mechanism of action of 4-Azido-3,3-difluorooxolane primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biochemical processes. Additionally, the reduction of the azide group to an amine can lead to the formation of bioactive molecules that interact with specific molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4-Azido-3,3-difluorooxolane with structurally or functionally related azides from the literature:

Key Observations:

Structural Effects on Reactivity :

- Pyridine-based azides (e.g., 4-Azido-2,3,5,6-tetrafluoropyridine) exhibit thermal reactivity dominated by nitrogen extrusion, forming nitriles . In contrast, phenyl azides prioritize photochemical nitrene generation .

- The oxolane scaffold in this compound introduces ring strain, which may lower thermal stability compared to aromatic analogs. Fluorine substituents could further polarize the azide group, accelerating decomposition.

Functional Group Interactions :

- Chlorine in 4-Azido-3-chloro-2,5,6-trifluoropyridine enhances electrophilicity, enabling nucleophilic substitutions absent in purely fluorinated analogs .

- In oxolane derivatives, the electron-withdrawing effect of fluorine may stabilize transition states during azide decomposition, analogous to fluorinated pyridines.

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.